Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate
Description
Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a benzyl carbamate group linked to an octahydrobenzo[b][1,4]dioxin moiety via an amino-oxoethyl spacer. Its molecular formula is C₃₂H₃₂N₂O₈ (molecular weight: 572.22 g/mol), as inferred from structural analogs in the literature .
Properties
IUPAC Name |
benzyl N-[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c21-17(11-19-18(22)25-12-13-4-2-1-3-5-13)20-14-6-7-15-16(10-14)24-9-8-23-15/h1-5,14-16H,6-12H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRLWTOKNSWFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CNC(=O)OCC3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the octahydrobenzo[b][1,4]dioxin intermediate, which is then reacted with benzyl chloroformate and an appropriate amine under controlled conditions to form the desired carbamate compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- Core Saturation : The target compound’s fully saturated octahydrobenzo[b][1,4]dioxin core may confer greater metabolic stability compared to L3’s dihydro derivative.
- Functional Groups : L1’s ethyl carbamate and L2’s bromofuran acrylate contrast with the target’s benzyl carbamate, affecting binding affinity and solubility.
- Linker Flexibility: The amino-oxoethyl spacer in the target compound and L2 may enhance conformational adaptability for protein binding compared to L3’s rigid methoxybenzamide linker.
Carbamate Derivatives with Dioxin Moieties
and highlight structurally related carbamates with varying substituents:
Critical Observations :
- Hydrazine vs. Amino Groups: The hydrazinyl group in ’s compound increases reactivity but may reduce stability compared to the target’s secondary amine .
- Saturation Effects : The octahydro core in the target compound likely improves membrane permeability over dihydro analogs due to reduced ring strain and increased hydrophobicity .
Chromene-Linked Analogs
Compound 5 from , Benzyl (5-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromene-7-yl)oxy)acetamido)pentyl)carbamate , shares a chromene-dioxin hybrid structure but differs in linker length (pentyl vs. ethyl) and chromene substitution. Its molecular weight (572.22 g/mol) matches the target compound, but the chromene moiety may enhance UV absorption and π-stacking interactions, altering bioactivity .
Biological Activity
Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate is a carbamate derivative that exhibits a range of biological activities, making it a compound of significant interest in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C_{16}H_{23}N_{1}O_{4}. Its structure features:
- Benzyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
- Octahydrobenzo[b][1,4]dioxin Moiety : Imparts structural complexity and may influence pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Octahydrobenzo[b][1,4]dioxin Intermediate : This step may involve cyclization reactions.
- Amidation Reaction : The octahydrobenzo[b][1,4]dioxin intermediate is reacted with a benzylamine derivative under controlled conditions.
- Carbamoylation : The final step involves the introduction of the carbamate functional group.
Reaction conditions such as temperature, solvent choice, and pH are critical for optimizing yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure of intermediates and final products.
While the precise mechanisms of action for this compound are not fully elucidated, several hypotheses exist regarding its biological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Membrane Interaction : Potential interaction with membrane proteins such as ATP-binding cassette (ABC) transporters could affect drug resistance mechanisms in cancer cells.
Pharmacological Effects
Research indicates that this compound exhibits the following biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Preliminary studies suggest inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent. |
| Anti-inflammatory Properties | The compound's structure suggests it may exhibit anti-inflammatory effects beneficial for treating inflammatory diseases. |
| Cytotoxicity | In vitro assays have shown that it can induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy. |
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds within the octahydrobenzo[b][1,4]dioxin class. For instance:
- Antitumor Activity : A study demonstrated that derivatives of octahydrobenzo[b][1,4]dioxin exhibited significant cytotoxic effects against various cancer cell lines through apoptosis induction.
- Inflammation Models : In vivo models showed that compounds with similar structures reduced inflammation markers significantly compared to control groups.
These findings underscore the potential therapeutic applications of this compound in treating infections and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
